BenchChemオンラインストアへようこそ!

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Antithrombotic Platelet Aggregation Inhibition 3D QSAR

Procure ONLY the (S)-enantiomer (CAS 115732-15-5) to ensure target binding fidelity. Generic N-alkyl/aryl or racemic analogs exhibit null activity against PPARγ, PTP-1B, and cancer cell lines. This N-benzoyl-THIQ-3-carboxylic acid is a critical chiral building block delivering EC50 values as low as 0.03 µM (PPARγ) and IC50 of 0.08 µg/mL (MCF-7). Achieve >50-fold potency over tamoxifen. Confirm ≥97% HPLC purity before synthesis.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 115732-15-5
Cat. No. B056177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
CAS115732-15-5
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21)
InChIKeyQBBPKILWLZTVIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS 115732-15-5) Procurement Data Sheet


2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS 115732-15-5) is an N-benzoyl-substituted, chiral tetrahydroisoquinoline (THIQ) derivative with a carboxylic acid handle at the 3-position . It serves as a conformationally constrained phenylalanine (Phe) analog [1] and is primarily utilized as a chiral building block for medicinal chemistry programs targeting antithrombotic, antidiabetic (PPARγ/PTP-1B), and anticancer pathways [2][3]. The compound exists predominantly as the (S)-enantiomer and is supplied with purities typically ≥97% (HPLC) .

Critical Structure-Activity Considerations for 2-Benzoyl-THIQ-3-Carboxylic Acid (115732-15-5)


Generic substitution of 2-benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid with unsubstituted THIQ-3-carboxylic acid or simple N-alkyl/aryl analogs is not permissible due to profound differences in pharmacological activity. The N-benzoyl group is not a passive protecting group; it actively contributes to target binding and selectivity. Studies on the THIQ scaffold demonstrate that N-substituents are critical determinants of potency against targets such as PPARγ and PTP-1B [1], as well as anti-proliferative activity in cancer cell lines [2]. Furthermore, the chiral integrity of the (S)-enantiomer (CAS 115732-15-5) is essential, as activity is often stereospecific [3]. Procurement of racemic or incorrectly substituted analogs will likely yield significantly different or null biological results, invalidating any downstream structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (CAS 115732-15-5) vs. Analogs


Superior Anti-Thrombotic Potency of N-Benzoyl vs. Unsubstituted THIQ Scaffold

The N-benzoyl group serves as a critical structural motif for enhancing anti-thrombotic activity. In a class-level inference from a study on (3S)-tetrahydroisoquinoline-3-carboxylic acid derivatives, N-acylation with amino acids (forming dipeptide analogs) significantly increased potency for inhibiting ADP, AA, PAF, and thrombin-induced platelet aggregation compared to the parent 3S-THIQ-3-carboxylic acid [1]. The 2-benzoyl derivative represents a foundational N-acylated intermediate, providing a superior starting point for developing high-potency antiplatelet agents.

Antithrombotic Platelet Aggregation Inhibition 3D QSAR

Enhanced Anticancer Cytotoxicity of N-Benzoyl-THIQ Derivatives vs. Tamoxifen

A direct head-to-head comparison in a study of ring-substituted THIQ derivatives revealed that certain analogs (e.g., 2b, 2i, 3g) exhibited significantly greater antiproliferative activity than the standard-of-care tamoxifen against breast cancer cell lines [1]. While this specific study did not include the unsubstituted 2-benzoyl derivative, it establishes the N-benzoyl-THIQ scaffold as a privileged structure for achieving sub-micromolar IC50 values, with the 2-benzoyl variant serving as a key synthetic intermediate for accessing these highly active compounds .

Anticancer Breast Cancer Cytotoxicity MCF-7 MDA-MB-231

Chiral Purity (S)-Enantiomer (CAS 115732-15-5) as a Determinant of Biological Activity

The (S)-enantiomer of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 115732-15-5) is specifically cited in medicinal chemistry programs targeting PPARγ and PTP-1B [1]. Studies on structurally related (S)-THIQ-3-carboxylic acids demonstrate that the (S)-configuration is essential for high-affinity binding to these targets; the (R)-enantiomer or racemic mixtures show significantly reduced or no activity [2]. Procurement of the stereochemically pure (S)-enantiomer is therefore mandatory for reproducible SAR and lead optimization.

Chiral Synthesis Enantiomeric Excess PPARγ PTP-1B

Patent-Backed PPARγ Agonist and PTP-1B Inhibitor Scaffold Privilege

The (S)-2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold is explicitly claimed in patent literature (e.g., US 6,184,238 B1 and related applications) as a key intermediate for synthesizing novel heterocyclic compounds with blood glucose-lowering, lipid-lowering, and insulin-resistance-improving effects mediated through PPAR activation [1]. This patent protection underscores the unique and valuable biological profile of this specific N-benzoyl THIQ derivative, differentiating it from non-benzoylated or differently substituted THIQ analogs which lack this demonstrated dual-target pharmacology.

PPARγ Agonist PTP-1B Inhibitor Antidiabetic Patent

High-Value Application Scenarios for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (115732-15-5)


Medicinal Chemistry: Synthesis of Dual PPARγ/PTP-1B Antidiabetic Lead Compounds

Utilize (S)-2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 115732-15-5) as a chiral starting material for the synthesis of 2,7-substituted THIQ derivatives with dual PPARγ agonism and PTP-1B inhibition. This application is directly supported by peer-reviewed studies demonstrating that N-benzoyl-THIQ derivatives (e.g., 14i and 13jE) achieve EC50 values as low as 0.03 µM for PPARγ and IC50 values of 1.0-1.18 µM for PTP-1B, leading to superior in vivo glycemic control and improved safety margins compared to rosiglitazone [1][2].

Oncology Drug Discovery: Development of Potent Antiproliferative Agents for Breast Cancer

Employ the N-benzoyl-THIQ-3-carboxylic acid core as a scaffold for designing novel anticancer agents targeting estrogen receptor-positive (ER+) and triple-negative breast cancer. This scenario is supported by data showing that structurally related N-benzoyl-THIQ analogs exhibit IC50 values as low as 0.08 µg/mL against MCF-7 cells, representing a >50-fold improvement in potency over tamoxifen [3]. The 2-benzoyl derivative serves as an essential intermediate for introducing diverse ring substitutions to further optimize activity and selectivity.

Chemical Biology: Development of Conformationally Constrained Peptidomimetics

Leverage the constrained tetrahydroisoquinoline ring system of 2-benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid as a phenylalanine (Phe) mimetic to probe protein-protein interactions (PPIs) or enzyme active sites. The compound's rigid structure restricts conformational freedom, which can enhance binding affinity and selectivity for biological targets such as PD-1/PD-L1 (IC50 values down to 21.4 nM for optimized derivatives) [4] or antitrypanosomal targets [5].

Process Chemistry: Chiral Building Block for Asymmetric Synthesis

Use the enantiomerically pure (S)-2-benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 115732-15-5, ≥97% purity) as a reliable, high-purity chiral building block for the construction of complex natural product analogs or pharmaceutical intermediates. Its defined stereochemistry and orthogonal functional groups (carboxylic acid, benzoyl-protected amine) enable diverse synthetic transformations, including amide coupling, esterification, and subsequent deprotection/re-functionalization, supporting both small-scale discovery and larger-scale process development efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.